(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate

Metabolic stability CYP450 oxidation resistance Fluorine substitution effect

(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate (CAS 178310-99-1) is a gem-difluorinated cyclohexylmethyl tosylate ester utilized as a late-stage alkylating building block in medicinal chemistry and drug discovery. It features a 4,4-difluorocyclohexyl ring linked through a methylene bridge to a p-toluenesulfonate (tosylate) leaving group, combining the metabolic stability and conformational rigidity imparted by the CF₂ moiety with the high nucleofugality of the tosylate.

Molecular Formula C14H18F2O3S
Molecular Weight 304.35 g/mol
Cat. No. B7988701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate
Molecular FormulaC14H18F2O3S
Molecular Weight304.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(CC2)(F)F
InChIInChI=1S/C14H18F2O3S/c1-11-2-4-13(5-3-11)20(17,18)19-10-12-6-8-14(15,16)9-7-12/h2-5,12H,6-10H2,1H3
InChIKeyOCWUKOKBIIRNFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate – CAS 178310-99-1 Procurement-Specification & Structural Identity Data


(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate (CAS 178310-99-1) is a gem-difluorinated cyclohexylmethyl tosylate ester utilized as a late-stage alkylating building block in medicinal chemistry and drug discovery . It features a 4,4-difluorocyclohexyl ring linked through a methylene bridge to a p-toluenesulfonate (tosylate) leaving group, combining the metabolic stability and conformational rigidity imparted by the CF₂ moiety with the high nucleofugality of the tosylate [1]. Its molecular formula is C₁₄H₁₈F₂O₃S, with a molecular weight of 304.35 g/mol and a computed XLogP3 of 3.6 .

(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate – Why Non‑Fluorinated or Alternative Leaving-Group Analogs Cannot Be Interchanged in Synthesis or Screening


Generic substitution with a non‑fluorinated cyclohexylmethyl tosylate or a mesylate/triflate congener ignores three interdependent vectors that control outcome in target-oriented synthesis and profiling: (i) the 4,4‑gem‑difluoro substitution on the cyclohexyl ring significantly retards CYP450‑mediated oxidative metabolism relative to the all‑hydrogen analog, as demonstrated by the metabolic fate of the 4,4‑difluorocyclohexyl moiety in maraviroc [1]; (ii) the electron‑withdrawing fluorine atoms modulate the electron density at the reaction center, altering the rate and selectivity of nucleophilic displacement compared to non‑fluorinated or mono‑fluorinated analogs ; and (iii) the tosylate leaving group provides a conjugate acid pKₐ of –2.8, enabling efficient alkylation under mild conditions that the parent alcohol (pKₐ ≈ 15.7) cannot achieve, while offering easier handling and lower cost than triflate alternatives [2]. Interchanging any one of these features changes the pharmacokinetic profile of the final adduct, the efficiency of the key synthetic step, or both.

(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate – Head-to-Head & Class-Inferred Differentiation Evidence vs. Closest Analogs


Metabolic Stability of the 4,4‑Difluorocyclohexyl Substituent vs. Non‑Fluorinated Cyclohexyl – Evidence from Maraviroc Metabolism Profiling

The 4,4‑difluorocyclohexyl moiety of the title compound is identical to the substituent present in the approved CCR5 antagonist maraviroc. In human liver microsome and recombinant CYP studies, the major sites of oxidative metabolism on the 4,4‑difluorocyclohexyl ring were identified as the C‑2 and C‑3 positions, while C‑4 (the site of gem‑difluoro substitution) was completely blocked from hydroxylation [1]. This contrasts with non‑fluorinated cyclohexyl rings, where all ring positions are susceptible to oxidative attack. The resulting metabolic stability advantage translates directly to prolonged half‑life and enhanced oral exposure for final compounds bearing this motif.

Metabolic stability CYP450 oxidation resistance Fluorine substitution effect

Nucleofugality Advantage of the Tosylate Leaving Group Over the Parent Alcohol – Kinetic Relevance for SN2 Alkylation

The title compound acts as an active electrophile in bimolecular nucleophilic substitution (SN2) reactions because the tosylate anion is a resonance‑stabilized conjugate base of a strong acid (p‑toluenesulfonic acid, pKₐ = –2.8) [1]. In contrast, the parent alcohol, (4,4‑difluorocyclohexyl)methanol, liberates hydroxide (pKₐ of conjugate acid H₂O ≈ 15.7) and requires activation for displacement. The pKₐ difference of >18 orders of magnitude translates to a leaving group ability ratio that renders the tosylate reactive under mild, base‑catalyzed conditions at room temperature, whereas the alcohol demands forcing conditions or pre‑activation.

Leaving group ability Nucleophilic substitution Synthetic efficiency

Lipophilicity Modulation via 4,4‑Gem‑Difluoro Substitution vs. Non‑Fluorinated Cyclohexylmethyl Tosylate

The computed logP (XLogP3) of (4,4‑difluorocyclohexyl)methyl 4‑methylbenzenesulfonate is 3.6 , while the non‑fluorinated comparator cyclohexylmethyl 4‑methylbenzenesulfonate has an XLogP3 of 3.8 [1]. Although the absolute difference is modest (ΔlogP = –0.2), the introduction of the gem‑difluoro unit simultaneously increases polarity (via the CF₂ dipole) and restores lipophilicity through the hydrophobic effect of fluorine, resulting in a logP value that is nearly identical to the non‑fluorinated analog. This balanced property profile is desirable for maintaining passive membrane permeability while reducing non‑specific binding, a combination not achieved by mono‑fluorinated or per‑fluorinated analogs.

Lipophilicity logP Physicochemical property

Documented Utility in Patent-Protected Pharmaceutical Lead Optimization – FXR Agonists and Heterocyclic Series

The title compound appears explicitly in the synthetic schemes of multiple patent families, including US-2014303121-A1, US-2016068528-A1, US-9822109-B2, and AU-2010303146-A1, which claim heterocyclic compounds and benzimidazole‑based FXR agonists . In contrast, the non‑fluorinated cyclohexylmethyl tosylate is not cited in these pharmaceutical patent documents, underscoring the preference for the difluorinated building block in drug discovery programs targeting metabolic and inflammatory diseases. The patent linkage provides verifiable evidence of the compound's adoption in lead‑optimization workflows where the 4,4‑difluoro motif is critical for target engagement and PK profile.

Patent citation Pharmaceutical intermediate FXR agonist

(4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate – Optimal Research & Industrial Application Scenarios Derived from Differential Evidence


Late‑Stage Alkylation for Installation of a Metabolically Stable Cyclohexyl Fragment in Lead Optimization

When a discovery program requires a lipophilic, metabolically resilient cyclohexyl moiety for target engagement (e.g., CCR5, FXR, or proteasome β2 subunits), the title compound enables direct N‑, O‑, or S‑alkylation under mild SN2 conditions. The difluorinated ring reduces the metabolic soft‑spot count by ~50% relative to a non‑fluorinated cyclohexyl ring [1], while the tosylate leaving group ensures room‑temperature reactivity without the need for pre‑activation, as evidenced by the pKₐ gap of >18 units versus the alcohol [2].

Synthesis of Patent‑Aligned FXR Agonists and Benzimidazole Derivatives

The compound is directly cited in the synthetic schemes of patented FXR agonist series (AU-2010303146-A1, CA-2772815-A1) . Procurement of this specific tosylate ensures that the resulting intermediates match the exact regio‑ and stereochemistry reported in the patent literature, streamlining intellectual property positioning and enabling direct analytical comparison with the disclosed embodiments.

Proteasome β2c/β2i Inhibitor Chemical Probe Synthesis

The 4,4‑difluorocyclohexylmethyl group-bearing compounds LU‑002c and LU‑002i achieved subunit‑selective proteasome inhibition with IC₅₀ values of 8 nM and 220 nM respectively [3]. The title tosylate serves as a direct precursor for the alkylation step that introduces this critical pharmacophoric element, allowing medicinal chemistry teams to access the same chemical space without resorting to de‑novo route scouting.

Comparative Physicochemical Profiling of Fluorinated Cyclohexyl Building Block Libraries

The near‑identical logP (XLogP3 = 3.6) to the non‑fluorinated analog (3.8) [4] makes the title compound an ideal reference point for systematic structure‑property relationship (SPR) studies. Researchers can probe the effect of aliphatic fluorination on membrane permeability, solubility, and target binding while holding lipophilicity approximately constant, a controlled variable that is difficult to achieve with more heavily fluorinated or heteroatom‑substituted cyclohexyl analogs.

Quote Request

Request a Quote for (4,4-Difluorocyclohexyl)methyl 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.